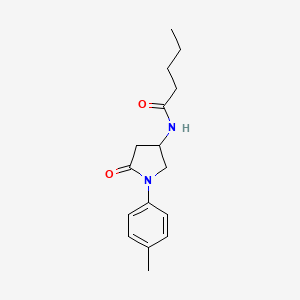

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

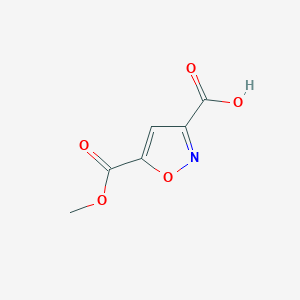

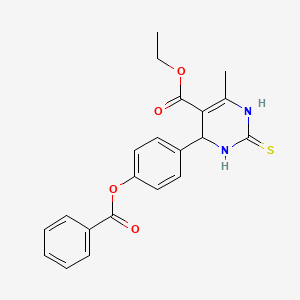

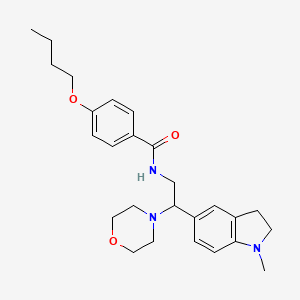

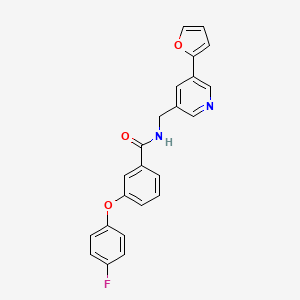

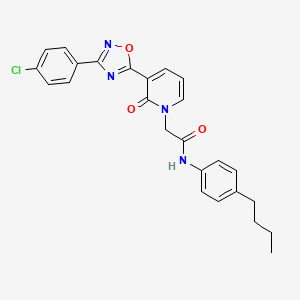

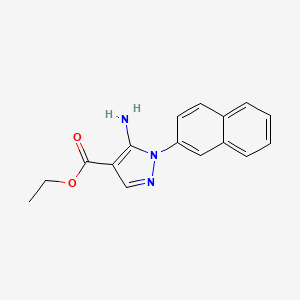

“N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also has a pentanamide group attached to the pyrrolidine ring . The compound’s IUPAC name is 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid .

Synthesis Analysis

The synthesis of such compounds often involves the use of donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The molecular structure of “N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide” includes a pyrrolidine ring, a pentanamide group, and a p-tolyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Applications De Recherche Scientifique

Antiviral Applications

The indole nucleus, which is structurally related to the compound , has been found to possess significant antiviral activities . Derivatives with indole scaffolding have shown inhibitory activity against influenza A and other viruses . By extension, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties. Given the structural similarity, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide may also exhibit anti-inflammatory effects, which could be beneficial in the development of new anti-inflammatory agents .

Anticancer Research

Compounds containing the pyrrolidine ring, such as our compound of interest, are widely used in medicinal chemistry for the treatment of human diseases, including cancer. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage, which can be crucial in the design of anticancer drugs .

Antimicrobial Activity

The indole nucleus is associated with a broad spectrum of biological activities, including antimicrobial effects. As such, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide could be investigated for its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents .

Neuropharmacological Potential

Pyrrolidine derivatives are known to interact with various receptors in the brain, indicating a potential for neuropharmacological applications. This compound could be studied for its effects on neurological pathways and disorders, contributing to the field of neuroscience and mental health treatment .

Enzyme Inhibition

Indole derivatives have been reported to exhibit anticholinesterase activities, which involve the inhibition of enzymes like acetylcholinesterase. This is particularly relevant in the treatment of diseases like Alzheimer’s. Therefore, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide could be a candidate for the development of enzyme inhibitors .

Antidiabetic Applications

The biological activities of indole derivatives extend to antidiabetic effects. Research into the applications of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide could uncover new therapeutic strategies for managing diabetes through modulation of biological pathways .

Antimalarial Properties

Indole derivatives have also been utilized in the fight against malaria. The exploration of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide in antimalarial research could lead to the discovery of novel treatments for this disease, which remains a significant global health challenge .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide are currently unknown. This compound is a derivative of pyrrolidine , a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-3-4-5-15(19)17-13-10-16(20)18(11-13)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKVUMKKDCAUAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

![3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one](/img/structure/B2866455.png)

![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)